molecular formula C13H8O3 B14512516 3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 63478-47-7

3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14512516
CAS No.: 63478-47-7
M. Wt: 212.20 g/mol
InChI Key: JHECYXDCBCMMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethynyl group, a ketone group, and a carboxylic acid group attached to a dihydronaphthalene ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the transition metal-promoted insertion of carbonyl compounds into carbon-carbon triple bonds, leading to the formation of dihydronaphthalene derivatives . Another approach involves the oxidation of diethyl α-benzylmalonate in the presence of alkynes, which results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is unique due to the presence of the ethynyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

63478-47-7

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

3-ethynyl-1-oxo-4H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H8O3/c1-2-8-7-9-5-3-4-6-10(9)12(14)11(8)13(15)16/h1,3-6H,7H2,(H,15,16)

InChI Key

JHECYXDCBCMMSU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=O)C2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.